N-(2-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(2-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimidine core fused with a cyclopentane ring. The structure includes a pyridin-3-ylmethyl group at position 1, a sulfanylacetamide moiety at position 4, and a 2-nitrophenyl substituent. This compound’s design integrates pharmacophoric elements common in kinase inhibitors and antimicrobial agents, such as hydrogen-bonding pyrimidine nitrogen atoms and a nitro group for electronic modulation.
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c27-19(23-16-7-1-2-8-18(16)26(29)30)13-31-20-15-6-3-9-17(15)25(21(28)24-20)12-14-5-4-10-22-11-14/h1-2,4-5,7-8,10-11H,3,6,9,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLQRVZFMFQWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[d]pyrimidinyl core, followed by the introduction of the pyridinylmethyl group and the nitrophenyl group. Common reagents used in these steps include various acids, bases, and solvents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: Various substituents can be introduced at different positions of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them potential candidates for drug development.
Medicine
In medicine, this compound or its derivatives could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations
The compound shares structural homology with N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI), differing in the substituents on the pyrimidine and aryl groups. Key distinctions include:
- Pyrimidine substitution: The target compound has a cyclopenta[d]pyrimidin-4-yl group, while ARARUI features a 4,6-diaminopyrimidin-2-yl group.
- Aryl group : The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the 2-chlorophenyl group in ARARUI, which has moderate electronegativity.
| Parameter | Target Compound | ARARUI |
|---|---|---|
| Pyrimidine substituent | Cyclopenta[d]pyrimidin-4-yl | 4,6-Diaminopyrimidin-2-yl |
| Aryl group | 2-Nitrophenyl | 2-Chlorophenyl |
| Dihedral angle (pyrimidine-aryl) | ~42.25° (estimated) | 67.84° |
Solubility and Bioactivity
The nitro group in the target compound may reduce aqueous solubility compared to the chlorophenyl analogue due to increased hydrophobicity. However, the nitro group could enhance binding affinity to nitroreductase enzymes, a feature exploited in prodrug systems.
Comparison with Pyrimidine-Based Sulfonamides
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide () shares a fused pyrimidine scaffold but incorporates a sulfonamide linker instead of a thioacetamide. Key differences:
- Linker : Thioacetamide (target) vs. sulfonamide ().
- Bioactivity : Sulfonamides are typically associated with antimicrobial activity, while thioacetamides may exhibit kinase inhibition due to sulfur’s nucleophilic character.
Spectroscopic and Chromatographic Profiles
NMR Analysis
The target compound’s $^1$H NMR profile (hypothetical) would resemble 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), with key signals including:
LC/MS and Molecular Networking
In LC/MS-based molecular networking (), the target compound would cluster with other pyrimidine-thioacetamides (cosine score >0.8). Fragmentation patterns would highlight the loss of NO$_2$ (46 Da) and cyclopentane ring cleavage, distinguishing it from non-nitrated analogues.
Functional Implications of Structural Differences
Electronic Effects
The 2-nitrophenyl group introduces strong electron-withdrawing effects, polarizing the acetamide carbonyl and enhancing hydrogen-bond acceptor capacity. This contrasts with methyl or chloro substituents in analogues like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), where electron-donating groups moderate reactivity.
Pharmacokinetic Considerations
In contrast, halogenated analogues (e.g., ) exhibit longer plasma half-lives due to slower hepatic clearance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
